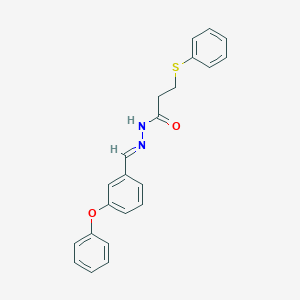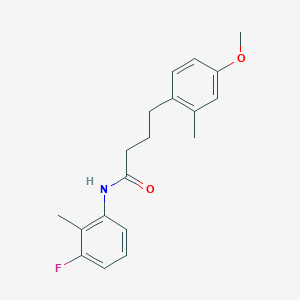![molecular formula C19H17N3O3 B306733 N'-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-methylquinoline-3-carbohydrazide](/img/structure/B306733.png)
N'-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-methylquinoline-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-methylquinoline-3-carbohydrazide, also known as MMQH, is a chemical compound that has been studied for its potential applications in scientific research. MMQH is a quinoline derivative that has been synthesized through a variety of methods.
Mecanismo De Acción
The mechanism of action of N'-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-methylquinoline-3-carbohydrazide is not fully understood. However, it has been suggested that N'-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-methylquinoline-3-carbohydrazide may exert its cytotoxic effects through the induction of apoptosis, or programmed cell death. N'-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-methylquinoline-3-carbohydrazide has also been shown to inhibit the activity of various enzymes, including topoisomerase II and protein kinase C.
Biochemical and Physiological Effects:
N'-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-methylquinoline-3-carbohydrazide has been shown to exhibit cytotoxic activity against various cancer cell lines. In addition, N'-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-methylquinoline-3-carbohydrazide has been shown to exhibit anti-inflammatory activity, as well as potential neuroprotective effects. However, further research is needed to fully understand the biochemical and physiological effects of N'-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-methylquinoline-3-carbohydrazide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N'-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-methylquinoline-3-carbohydrazide in lab experiments is its potential cytotoxic activity against cancer cell lines. N'-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-methylquinoline-3-carbohydrazide may also be useful in the study of apoptosis and the inhibition of enzymes. However, one limitation of using N'-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-methylquinoline-3-carbohydrazide in lab experiments is the lack of understanding of its mechanism of action.
Direcciones Futuras
For research on N'-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-methylquinoline-3-carbohydrazide include further studies on its mechanism of action, as well as its potential use in the treatment of various diseases, including cancer and Alzheimer's disease. In addition, further studies on the biochemical and physiological effects of N'-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-methylquinoline-3-carbohydrazide are needed to fully understand its potential applications in scientific research.
Métodos De Síntesis
N'-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-methylquinoline-3-carbohydrazide has been synthesized through a variety of methods, including the reaction of 2-methylquinoline-3-carboxylic acid hydrazide with 5-methoxy-2,4-cyclohexadienone in the presence of a base. Other methods have included the reaction of 2-methylquinoline-3-carboxylic acid hydrazide with various aldehydes in the presence of a base, as well as the reaction of 2-methylquinoline-3-carboxylic acid hydrazide with various ketones in the presence of a base.
Aplicaciones Científicas De Investigación
N'-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-methylquinoline-3-carbohydrazide has been studied for its potential applications in scientific research, particularly in the field of cancer research. N'-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-methylquinoline-3-carbohydrazide has been shown to exhibit cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N'-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-methylquinoline-3-carbohydrazide has also been studied for its potential use as an anti-inflammatory agent, as well as its potential use in the treatment of Alzheimer's disease.
Propiedades
Nombre del producto |
N'-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-methylquinoline-3-carbohydrazide |
|---|---|
Fórmula molecular |
C19H17N3O3 |
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
N//'-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-methylquinoline-3-carbohydrazide |
InChI |
InChI=1S/C19H17N3O3/c1-12-15(10-13-6-3-4-8-16(13)21-12)19(24)22-20-11-14-7-5-9-17(25-2)18(14)23/h3-11,20H,1-2H3,(H,22,24)/b14-11+ |
Clave InChI |
AUCQYXODKQZVKB-SDNWHVSQSA-N |
SMILES isomérico |
CC1=NC2=CC=CC=C2C=C1C(=O)NN/C=C/3\C=CC=C(C3=O)OC |
SMILES |
CC1=NC2=CC=CC=C2C=C1C(=O)NNC=C3C=CC=C(C3=O)OC |
SMILES canónico |
CC1=NC2=CC=CC=C2C=C1C(=O)NNC=C3C=CC=C(C3=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-hydroxy-N'-[3-(3-thietanyloxy)benzylidene]benzohydrazide](/img/structure/B306651.png)
![4-methyl-N-{2-[2-(3-methylbenzylidene)hydrazino]-2-oxoethyl}-N-(8-quinolinyl)benzenesulfonamide](/img/structure/B306652.png)

![4-[(phenylsulfanyl)methyl]-N'-[2-(trifluoromethyl)benzylidene]benzohydrazide](/img/structure/B306656.png)
![N-[2-(2-{4-[(2-chlorobenzyl)oxy]benzylidene}hydrazino)-2-oxoethyl]-N-(4-isopropylphenyl)benzenesulfonamide](/img/structure/B306659.png)
![N-(4-chlorobenzyl)-N-[2-({2-[1-(4-chlorophenyl)ethylidene]hydrazino}carbonyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B306661.png)
![N-{2-[2-(3-chlorobenzylidene)hydrazino]-2-oxoethyl}-4-methyl-N-(8-quinolinyl)benzenesulfonamide](/img/structure/B306662.png)
![3-[(4-chlorophenyl)sulfanyl]-N'-(1,3-dimethyl-3-phenylbutylidene)propanohydrazide](/img/structure/B306665.png)
![4-({3-Butyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B306668.png)



